3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole
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Overview
Description
3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group and two phenyl groups attached to a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with diphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with antifungal, antibacterial, and anticancer properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazine: Similar in structure but with different electronic properties and reactivity.
3-(4-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole: Positional isomer with distinct chemical behavior.
3-(3-Bromophenyl)-4,5-diphenyl-1H-pyrazole: Another heterocyclic compound with a pyrazole ring instead of a triazole.
Uniqueness
3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C20H14BrN3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14BrN3/c21-17-11-7-10-16(14-17)20-23-22-19(15-8-3-1-4-9-15)24(20)18-12-5-2-6-13-18/h1-14H |
InChI Key |
AKKNVUMRGVWFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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